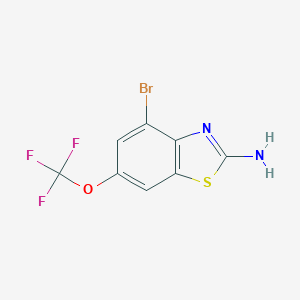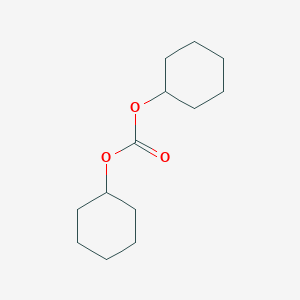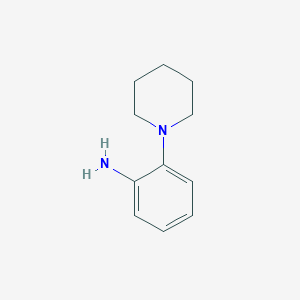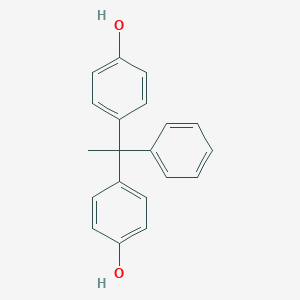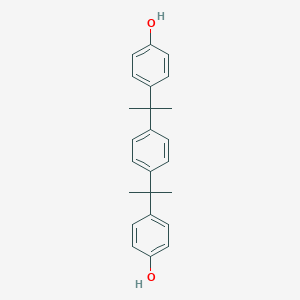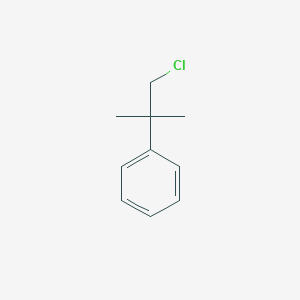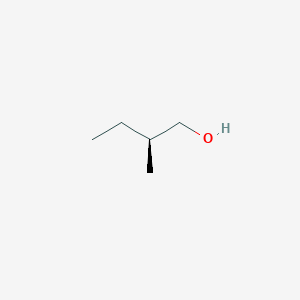
(S)-(-)-2-甲基-1-丁醇
描述
Synthesis Analysis
The synthesis of similar compounds and their derivatives involves various methods including biological pathways for higher molecular weight alcohols and chemical reactions. For instance, the production of 3-methyl-1-butanol and 2-methyl-1-butanol in engineered strains demonstrates the feasibility of biofuel production through metabolic engineering and the Ehrlich pathway, respectively, highlighting the potential for sustainable microbial production of similar compounds (Vogt et al., 2016).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to (S)-(-)-2-Methyl-1-butanol have been studied through various methods such as gas electron diffraction and ab initio calculations. Investigations into the structure of 3-methyl-2-butanone, for example, provide insights into the skew and eclipsed conformers, contributing to a deeper understanding of molecular dynamics and structure (Sakurai et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving (S)-(-)-2-Methyl-1-butanol and similar compounds reveal intricate pathways and kinetics crucial for their transformation and application. Studies on the oxidation of butanol isomers and their reaction with OH radicals, for instance, elucidate the dominant pathways and reaction mechanisms, which are essential for understanding the combustion and environmental impact of such compounds (Moss et al., 2008).
Physical Properties Analysis
The physical properties of (S)-(-)-2-Methyl-1-butanol and related compounds, including their densities, ultrasonic speeds, and excess properties in binary mixtures, have been thoroughly investigated. Such studies offer valuable data on the molecular interactions and behavior of these compounds in different conditions, aiding in the development of applications and handling guidelines (Nain et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties of (S)-(-)-2-Methyl-1-butanol and analogs include the exploration of their reaction kinetics, product distribution, and mechanism studies. For example, the detailed kinetic modeling of 2-methylbutanol combustion helps in understanding its reactivity and potential as an alternative fuel, demonstrating the complex interplay of factors that determine its chemical behavior (Park et al., 2015).
科学研究应用
生物燃料生产和微生物发酵:
- 工程微生物中的戊醇异构体合成:
- 这项研究重点介绍了戊醇异构体(包括 2-甲基-1-丁醇)作为通过氨基酸底物的微生物发酵生产的生物燃料的潜力。代谢工程已被用于开发能够产生这些异构体的微生物菌株,尽管当前的产量水平对于工业应用来说仍然较低 (Cann 和 Liao,2009)。
- 工程微生物中的戊醇异构体合成:
燃烧和燃料性质:
- 2-甲基丁醇燃烧的综合实验和建模研究:
- 本研究提供了有关 2-甲基-1-丁醇燃烧特性的实验数据,包括点火延迟时间和层流火焰速度。它还讨论了其氧化的化学动力学模型,提供了对较大醇的燃烧特性的见解 (Park 等人,2015)。
- 2-甲基丁醇燃烧的综合实验和建模研究:
用于酒精生产的代谢工程:
- 工程化大肠杆菌菌株用于生产 3-甲基-1-丁醇:
- 本文讨论了通过氨基酸生物合成途径工程化大肠杆菌以从葡萄糖中产生 3-甲基-1-丁醇。工程菌株证明了生物燃料生产的可行性,显示了使用大肠杆菌作为生产宿主的希望 (Connor 和 Liao,2008)。
- 工程化大肠杆菌菌株用于生产 3-甲基-1-丁醇:
燃烧机理研究:
- 喷射搅拌反应器中 2-甲基-1-丁醇氧化的实验和建模研究:
- 这项研究调查了 2-甲基-1-丁醇的氧化化学,以了解其作为新一代生物燃料的特性。该研究包括实验数据和详细的化学动力学机制,有助于更好地理解所涉及的氧化反应 (Serinyel 等人,2014)。
- 喷射搅拌反应器中 2-甲基-1-丁醇氧化的实验和建模研究:
化学合成中的应用:
- 工程化谷氨酸棒杆菌中 2-甲基-1-丁醇和 3-甲基-1-丁醇的生产:
- 本文讨论了在工程化谷氨酸棒杆菌中生产 2-甲基-1-丁醇和 3-甲基-1-丁醇。该研究代表了这些醇的微生物可持续生产迈出的重要一步,具有潜在的工业应用 (Vogt 等人,2016)。
- 工程化谷氨酸棒杆菌中 2-甲基-1-丁醇和 3-甲基-1-丁醇的生产:
属性
IUPAC Name |
(2S)-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883695 | |
| Record name | (-)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Methyl-1-butanol | |
CAS RN |
1565-80-6 | |
| Record name | (S)-2-Methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-methyl-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-2-Methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-BUTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II2QJB35IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)
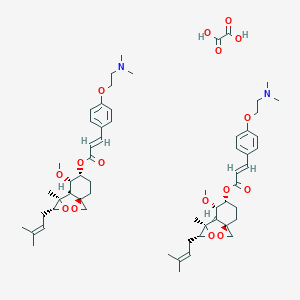

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
